![molecular formula C24H19N5O5S B2521428 3-(2-[4-(4-metilfenoxi)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-il]acetamido)tiofeno-2-carboxilato de metilo CAS No. 1184996-25-5](/img/structure/B2521428.png)
3-(2-[4-(4-metilfenoxi)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-il]acetamido)tiofeno-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H19N5O5S and its molecular weight is 489.51. The purity is usually 95%.
BenchChem offers high-quality methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad anticancerígena
Las 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas se han investigado por su potencial como agentes anticancerígenos. Estos compuestos exhiben actividades de intercalación de ADN y se han estudiado contra varias líneas celulares cancerosas, incluidas las células HepG2, HCT-116 y MCF-7 . Se necesita más investigación para explorar su mecanismo de acción y optimizar su eficacia.
Propiedades antimicrobianas
El compuesto F3411-7002 puede poseer actividad antimicrobiana. Los investigadores han sintetizado nuevos derivados de [1,2,4]triazolo[4,3-a]quinoxalina y sus isósteres, pirimido-quinoxalina, como posibles agentes antivirales y antimicrobianos . Investigar su efectividad contra patógenos específicos y comprender su modo de acción podría proporcionar información valiosa.
Inhibición enzimática
F3411-7002 puede actuar como un inhibidor enzimático. Específicamente, se ha investigado como un inhibidor de la anhidrasa carbónica, un inhibidor de la colinesterasa, un inhibidor de la fosfatasa alcalina, un agente antilípido y un inhibidor de la aromatasa . Estos efectos inhibitorios podrían tener implicaciones terapéuticas en diversas enfermedades.
Potencial antituberculoso
Dada la necesidad urgente de nuevos fármacos antituberculosos, es esencial explorar la actividad antituberculosa de F3411-7002. Las triazolotiadiazinas han mostrado promesa en esta área, y la investigación adicional podría revelar su potencial como un nuevo agente antituberculoso.
En resumen, F3411-7002 exhibe un rico perfil farmacológico, lo que lo convierte en un candidato emocionante para el diseño y desarrollo de fármacos. Los investigadores deberían continuar investigando su relación estructura-actividad y considerar sus aplicaciones en enfermedades multifuncionales . Tenga en cuenta que si bien estas áreas muestran promesa, se necesitan estudios adicionales para comprender y aprovechar completamente el potencial terapéutico del compuesto. 🌟
Mecanismo De Acción
Target of action
Triazoles and quinoxalines are known to interact with a variety of enzymes and receptors in biological systems . They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .
Mode of action
The mode of action of these compounds often involves binding to enzymes and receptors, thereby modulating their activity . The specific mode of action would depend on the exact structure of the compound and its target.
Biochemical pathways
The biochemical pathways affected by these compounds would depend on their specific targets. For example, if a compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and have downstream effects on the organism’s metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structures. Some triazoles and quinoxalines are known to be readily absorbed and distributed in the body .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, some compounds may be more effective or stable in certain pH ranges or temperatures .
Direcciones Futuras
The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. Given the wide range of biological activities associated with similar compounds, there may be potential for this compound to be used in the development of new drugs .
Análisis Bioquímico
Biochemical Properties
Methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The compound’s triazole moiety is known for its ability to bind to biological systems, showing versatile biological activities . It can interact with enzymes such as cytochrome P450, influencing their activity and potentially leading to enzyme inhibition or activation. Additionally, the compound may interact with proteins involved in cell signaling pathways, affecting their function and downstream effects.
Molecular Mechanism
At the molecular level, methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Propiedades
IUPAC Name |
methyl 3-[[2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O5S/c1-14-7-9-15(10-8-14)34-22-21-27-28(24(32)29(21)18-6-4-3-5-16(18)26-22)13-19(30)25-17-11-12-35-20(17)23(31)33-2/h3-12H,13H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBSSAGFAWKGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(SC=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
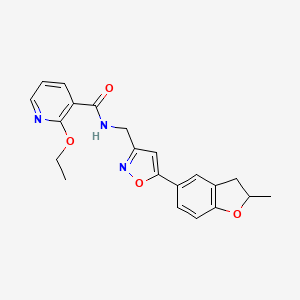
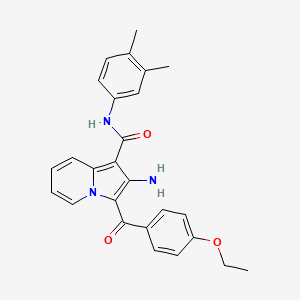
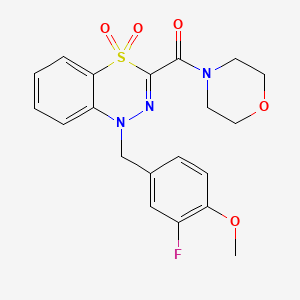
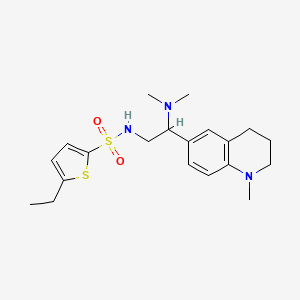

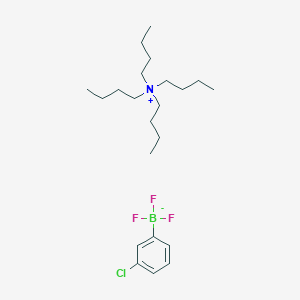
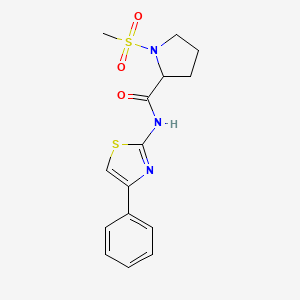
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)
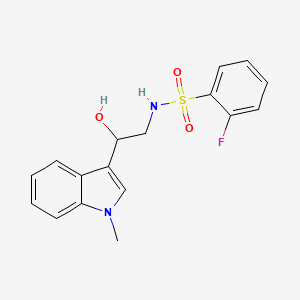
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)
![6-Bromo-2-chloro-5-fluorobenzo[d]thiazole](/img/structure/B2521364.png)
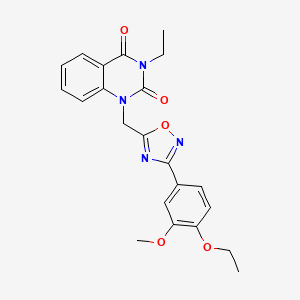
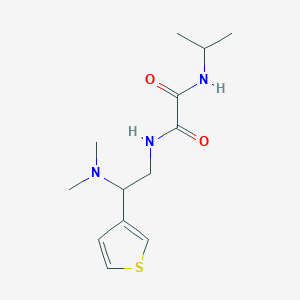
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)
